molecular formula C16H20O6 B14304166 Acetic acid;5,6,8-trimethoxy-3-methylnaphthalen-1-ol CAS No. 122849-65-4

Acetic acid;5,6,8-trimethoxy-3-methylnaphthalen-1-ol

Cat. No.: B14304166
CAS No.: 122849-65-4
M. Wt: 308.33 g/mol
InChI Key: STFOUBLULDMESJ-UHFFFAOYSA-N
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Description

Acetic acid;5,6,8-trimethoxy-3-methylnaphthalen-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of acetic acid and a naphthalen-1-ol core with three methoxy groups at positions 5, 6, and 8, and a methyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5,6,8-trimethoxy-3-methylnaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the methylation of 5,6,8-trimethoxy-3-methylnaphthalen-1-ol followed by acetylation. The reaction conditions often require the use of strong bases and acids, along with specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5,6,8-trimethoxy-3-methylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Acetic acid;5,6,8-trimethoxy-3-methylnaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;5,6,8-trimethoxy-3-methylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,8-trimethoxy-3-methylnaphthalen-1-ol
  • 5,6,8-trimethoxy-3-methylnaphthalene
  • 5,6,8-trimethoxy-1-naphthol

Uniqueness

Acetic acid;5,6,8-trimethoxy-3-methylnaphthalen-1-ol is unique due to the presence of both acetic acid and the naphthalen-1-ol core with specific substitutions. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

122849-65-4

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

acetic acid;5,6,8-trimethoxy-3-methylnaphthalen-1-ol

InChI

InChI=1S/C14H16O4.C2H4O2/c1-8-5-9-13(10(15)6-8)11(16-2)7-12(17-3)14(9)18-4;1-2(3)4/h5-7,15H,1-4H3;1H3,(H,3,4)

InChI Key

STFOUBLULDMESJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=CC(=C2OC)OC)OC.CC(=O)O

Origin of Product

United States

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